Hydrogen Bond Donor Count and Topological Polar Surface Area Differentiation Versus Monomeric Analog Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone
Bis(4-phenyl-1H-pyrrol-3-yl)methanone provides exactly two hydrogen bond donor sites (pyrrole N–H ×2) and a topological polar surface area (TPSA) of 48.7 Ų. In direct comparison, the closest monomeric analog phenyl(4-phenyl-1H-pyrrol-3-yl)methanone (CAS 40167-32-6) has one H-bond donor (N–H) and a TPSA of 32.9 Ų . These values, computed using Cactvs 3.4.8.24 within PubChem, represent a 2-fold increase in donor count and a 48% increase in TPSA for the target compound [1]. The doubling of hydrogen-bond donor capacity is mechanically significant for any application that requires bivalent hydrogen-bond interactions, such as recognition by protein targets possessing two complementary acceptor sites or formation of directional supramolecular assemblies.
| Evidence Dimension | Hydrogen bond donor count and topological polar surface area |
|---|---|
| Target Compound Data | H-Bond Donor Count = 2; TPSA = 48.7 Ų |
| Comparator Or Baseline | Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone (CAS 40167-32-6): H-Bond Donor Count = 1; TPSA = 32.9 Ų |
| Quantified Difference | H-Bond Donor Count: 2× increase (2 vs 1); TPSA: +48% (48.7 vs 32.9 Ų) |
| Conditions | PubChem computed properties; Cactvs 3.4.8.24 algorithm. Identical computational method applied to both compounds. |
Why This Matters
For medicinal chemistry programs employing pharmacophore models that specify two hydrogen-bond donor features, the monomeric analog is structurally incapable of fulfilling the requirement, making the target compound the only commercially available option meeting this stoichiometric criterion.
- [1] PubChem Compound Summary CID 3302705. Bis(4-phenyl-1H-pyrrol-3-yl)methanone, Computed Properties section. National Center for Biotechnology Information. View Source
